N'-(3-Ethoxy-2-HO-benzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(3-Ethoxy-2-HO-benzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Ethoxy-2-HO-benzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated purification systems, and waste minimization strategies.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Ethoxy-2-HO-benzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N’-(3-Ethoxy-2-HO-benzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N’-(3-Ethoxy-2-HO-benzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Ethoxy-2-HO-benzylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
- N’-(3-Ethoxy-2-HO-benzylidene)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide
- N’-(3-Ethoxy-2-HO-benzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(3-Ethoxy-2-HO-benzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17FN4O3 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN4O3/c1-2-27-17-5-3-4-13(18(17)25)11-21-24-19(26)16-10-15(22-23-16)12-6-8-14(20)9-7-12/h3-11,25H,2H2,1H3,(H,22,23)(H,24,26)/b21-11+ |
InChI Key |
VNCAXSBTLCTMOJ-SRZZPIQSSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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